![molecular formula C17H11F3N2OS B5759806 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, commonly known as DFTA, is a small molecule inhibitor that targets the serine/threonine protein kinase PIM1. PIM1 is a proto-oncogene that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. DFTA has been shown to be a potent and selective inhibitor of PIM1, making it a promising candidate for cancer therapy.
Mécanisme D'action
DFTA works by binding to the ATP-binding site of PIM1, inhibiting its kinase activity. This results in the downregulation of several downstream signaling pathways that are involved in cell survival and proliferation, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. In addition, DFTA has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DFTA is a potent and selective inhibitor of PIM1, making it a valuable tool for studying the role of PIM1 in cancer biology. However, its efficacy may be limited by the development of resistance mechanisms, as well as its potential off-target effects.
Orientations Futures
Future research on DFTA could focus on developing more potent and selective PIM1 inhibitors, as well as investigating its potential use in combination with other cancer therapies. In addition, further studies could explore the role of PIM1 in other diseases, such as cardiovascular and neurological disorders.
Méthodes De Synthèse
The synthesis of DFTA involves several steps, including the reaction of 3,4-difluoroaniline with thioamide to form 4-(3,4-difluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-fluoroacetophenone in the presence of a base to form the final product, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide.
Applications De Recherche Scientifique
DFTA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated its efficacy in inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and leukemia. In addition, DFTA has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy candidate.
Propriétés
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-12-4-1-10(2-5-12)7-16(23)22-17-21-15(9-24-17)11-3-6-13(19)14(20)8-11/h1-6,8-9H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJSOZASDZLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.